

Technical Support Center: Synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

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Compound of Interest

Compound Name: *N,N-diallyl-N'-(2-iodobenzoyl)thiourea*

Cat. No.: B319238

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of **N,N-diallyl-N'-(2-iodobenzoyl)thiourea**.

Experimental Protocol: Synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

This protocol outlines the procedure for the synthesis of **N,N-diallyl-N'-(2-iodobenzoyl)thiourea** via the in-situ generation of 2-iodobenzoyl isothiocyanate.

Materials:

- 2-Iodobenzoyl chloride
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
- N,N-Diallylamine
- Anhydrous Acetone (or Acetonitrile)
- Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
- Dichloromethane (for workup)

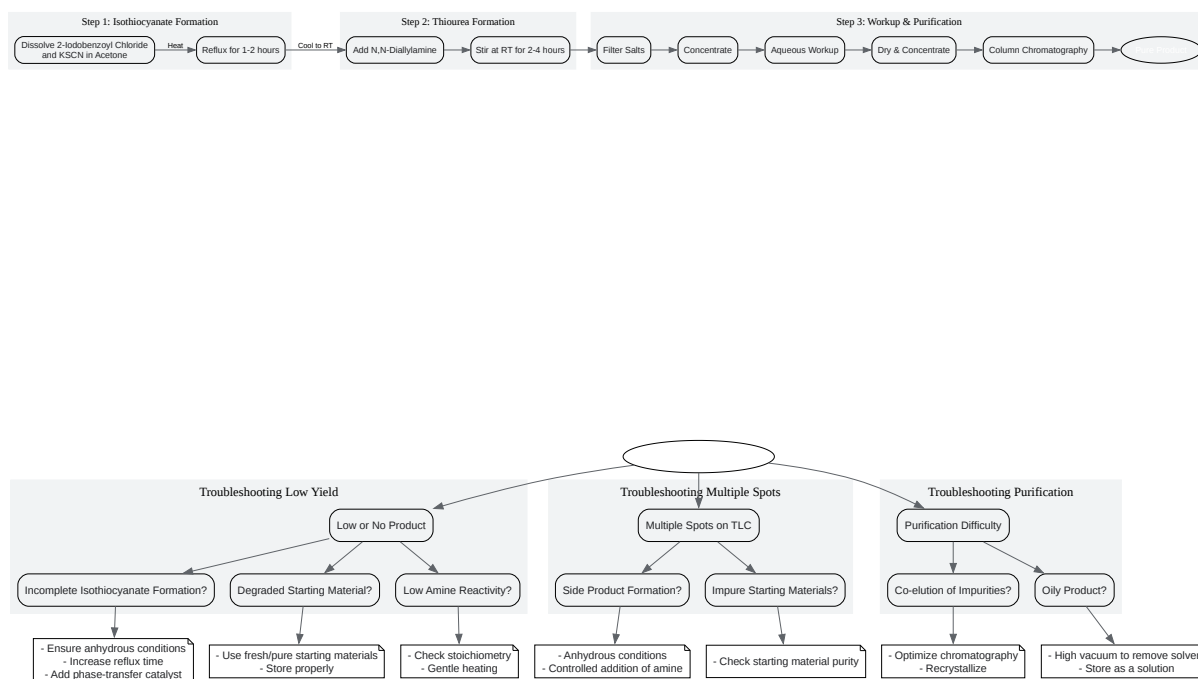
- Saturated aqueous sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Preparation of 2-Iodobenzoyl Isothiocyanate (in-situ):
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoyl chloride (1.0 eq) in anhydrous acetone.
 - Add potassium thiocyanate (1.1 eq). For improved yield, tetrabutylammonium bromide (0.1 eq) can be added as a phase-transfer catalyst.[\[1\]](#)
 - Heat the mixture to reflux and stir for 1-2 hours. The formation of a white precipitate (KCl) indicates the progress of the reaction.
- Reaction with N,N-Diallylamine:
 - Cool the reaction mixture to room temperature.
 - Add N,N-diallylamine (1.0 eq) dropwise to the mixture while stirring.
 - After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
- Workup and Purification:
 - Filter the reaction mixture to remove the inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.

- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **N,N-diallyl-N'-(2-iodobenzoyl)thiourea**.

Experimental Workflow Diagram



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References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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